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Compound of Interest

Compound Name: Lys(Mca)-OH

Cat. No.: B13731135

Get Quote

The incorporation of Fmoc-Lys(Mca)-OH (N-α-Fmoc-N-ε-[(7-methoxycoumarin-4-yl)acetyl]-L-

lysine) is a cornerstone technique in the development of fluorogenic protease substrates.

Unlike simple N-terminal labeling, utilizing a Lysine side-chain derivative allows for internal

positioning of the fluorophore, enabling the design of sophisticated FRET (Förster Resonance

Energy Transfer) systems.

In these systems, the Mca fluorophore (Donor) is paired with a non-fluorescent quencher,

typically 2,4-dinitrophenyl (Dnp) (Acceptor). When the peptide link between them is intact, the

Dnp moiety absorbs the emission energy of the Mca via non-radiative transfer. Enzymatic

cleavage separates the pair, restoring brilliant blue fluorescence.

Key Technical Specifications:

Fluorophore: 7-Methoxycoumarin-4-acetic acid (Mca)[1][2][3]

Excitation Max: ~325 nm (UV range)

Emission Max: ~393 nm (Blue)

Stokes Shift: ~68 nm (Minimizes self-quenching and background interference)
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Common Quencher: Lys(Dnp) or Dpa (3-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid)[1]

Strategic Design & Pre-Synthesis Planning
Before synthesis, the peptide sequence must be engineered to optimize FRET efficiency (

). The efficiency is inversely proportional to the sixth power of the distance (

) between the donor and acceptor (

).

Design Rules:

Distance: Keep the Mca and Dnp residues separated by 5–8 amino acids. Too close (<10 Å)

can cause steric hindrance for the enzyme; too far (>100 Å) reduces quenching efficiency,

leading to high background fluorescence.

Cleavage Site: The enzymatic scissile bond must be located between the Mca and Dnp

residues.

Solubility: Mca is hydrophobic. Flank the FRET pair with hydrophilic residues (Arg, Glu) to

maintain aqueous solubility for bioassays.

Table 1: Standard Reagent Specifications
Component Reagent Name Function Molecular Weight

Donor Fmoc-Lys(Mca)-OH Fluorescent Label ~640.7 g/mol

Acceptor Fmoc-Lys(Dnp)-OH Quencher ~534.5 g/mol

Resin Rink Amide MBHA C-terminal Amide
Loading: 0.5-0.7

mmol/g

Activator DIC / Oxyma Pure Coupling Reagent N/A

Solvent DMF / NMP Reaction Medium N/A

Protocol: Solid Phase Peptide Synthesis (SPPS)
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Core Directive: This protocol utilizes standard Fmoc chemistry but introduces modifications to

address the steric bulk and light sensitivity of the Mca group.

Step 1: Resin Preparation[5]
Weigh Rink Amide MBHA resin (0.1 mmol scale).

Swell in DCM for 20 minutes, then wash 3x with DMF.

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.[4]

Step 2: Chain Assembly (Standard Residues)
Proceed with standard amino acid coupling (AA:DIC:Oxyma ratio 4:4:4 relative to resin) until

the position for the Quencher or Fluorophore is reached.

Step 3: Coupling the Quencher (e.g., Fmoc-Lys(Dnp)-
OH)
Note: If using Dnp as the quencher, it is robust and can be introduced early in the sequence.

Dissolve Fmoc-Lys(Dnp)-OH (4 eq) in DMF.

Add DIC (4 eq) and Oxyma (4 eq).

Couple for 60 minutes (extended time due to side-chain bulk).

Perform a Kaiser test. If slightly blue, recouple.

Step 4: Coupling Fmoc-Lys(Mca)-OH (The Critical Step)
Alert: Mca is light-sensitive. Wrap the reaction vessel in aluminum foil from this point forward.

Solubilization: Fmoc-Lys(Mca)-OH can be sparingly soluble in DCM. Dissolve strictly in DMF

or NMP. If turbidity persists, brief sonication is permissible.

Activation:

Reagent: Fmoc-Lys(Mca)-OH (3 eq - reduced excess due to cost/bulk).
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Activator: HATU (2.9 eq) and DIEA (6 eq) are preferred here to drive the reaction of the

bulky derivative, OR use DIC/Oxyma (3 eq).

Reaction: Add to resin. Cover with foil. Agitate for 2 hours at room temperature.

Validation: Wash resin 5x DMF. Perform a Kaiser test.[5] It must be colorless.

Step 5: Completion
Continue coupling remaining amino acids. Final Fmoc deprotection is performed before

cleavage. Wash resin with DMF (5x), DCM (5x), and Methanol (3x). Dry under vacuum.

Visualization: Synthesis & Mechanism

Phase 1: SPPS Design

Phase 2: Assay Mechanism

Rink Amide Resin Couple Fmoc-Lys(Dnp)
(Quencher)

Peptide Spacer
(Substrate Sequence)

Couple Fmoc-Lys(Mca)
(Fluorophore)

Critical: Light Protection Intact Peptide
(Quenched/Dark)

TFA Cleavage Cleaved FragmentsHydrolysis

Protease
(e.g., MMP)

Fluorescence
(Em: 393nm)

FRET Release

Click to download full resolution via product page

Caption: Workflow from SPPS construction of the FRET pair to the enzymatic release of the

Mca fluorophore.

Protocol: Cleavage and Work-up[1]
Safety: Perform all steps in a fume hood.

Cocktail Preparation: Prepare Reagent K or standard cocktail:

TFA (95%)

TIS (Triisopropylsilane) (2.5%)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.benchchem.com/product/b13731135/docs?utm_src=pdf-body-img#introduction-the-physics-of-fluorescence-in-peptide-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13731135?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Water (2.5%)

Avoid thioanisole or phenol if possible, as they can be difficult to remove and may interfere

with spectral properties.

Cleavage: Add cocktail to resin (10 mL per gram of resin). Shake for 2.5 hours (protected

from light).

Precipitation:

Filter resin and collect filtrate.

Add filtrate dropwise into ice-cold Diethyl Ether (10x volume).

Centrifuge (3000 rpm, 5 min, 4°C). Decant ether.

Repeat ether wash 2x.

Lyophilization: Dissolve the pellet in 10% Acetic Acid/Water and lyophilize to a powder.

Quality Control & Characterization
Trustworthiness in peptide science comes from rigorous QC. Mca peptides require dual-

wavelength monitoring.

HPLC Method:

Column: C18 Reverse Phase.

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% to 60% B over 30 mins.

Detection:

Channel 1 (Peptide Backbone): 220 nm
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Channel 2 (Mca Fluorophore): 325 nm

Interpretation:

A single peak should appear at the same retention time for both 220 nm and 325 nm.

If you see a peak at 220 nm but not 325 nm, you have a deletion sequence missing the Mca.

Mass Spectrometry: ESI-MS must confirm the mass. Note that Mca adds +176 Da relative to

a standard Acetyl group, or the specific mass of the Fmoc-Lys(Mca) residue is distinct.

Application Example: MMP Substrate Assay
To validate the labeled peptide, a standard Matrix Metalloproteinase (MMP) assay is described,

based on the seminal work of Knight et al. (1992).

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (MMP-2/9 substrate).[1]

Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

Setup:

Dissolve peptide in DMSO (1 mM Stock).

Dilute to 10 µM in Buffer.

Add MMP enzyme (1–10 nM).

Readout: Monitor fluorescence (Ex 328 nm / Em 393 nm) kinetically over 30 minutes.

Result: A linear increase in Relative Fluorescence Units (RFU) indicates successful cleavage

and FRET disruption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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